molecular formula C15H14BrClO B1383233 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene CAS No. 1830346-16-1

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Cat. No.: B1383233
CAS No.: 1830346-16-1
M. Wt: 325.63 g/mol
InChI Key: OJDCRWLGJWSFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene: is an organic compound with the molecular formula C15H14BrClO. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and ethoxybenzyl groups attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including dapagliflozin, a medication used to treat type 2 diabetes .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes . The interaction with SGLT2 inhibitors highlights its potential in modulating glucose metabolism and transport in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of glucose transporters, thereby altering glucose uptake and utilization in cells . Additionally, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and storage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as SGLT2, inhibiting their activity and preventing glucose reabsorption in the kidneys . This inhibition leads to increased glucose excretion and reduced blood glucose levels. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable at room temperature . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to the compound may lead to adaptive changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved glucose regulation and metabolic function . At high doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes and cofactors that regulate glucose transport and utilization in cells . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy production and storage, highlighting its potential in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
  • 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin
  • Luseogliflozin
  • Ipragliflozin
  • Tofogliflozin
  • Sotagliflozin

Uniqueness: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is unique due to its specific substitution pattern on the benzene ring, which makes it a valuable intermediate in the synthesis of SGLT2 inhibitors. Its structure allows for precise modifications, leading to the development of effective diabetes medications .

Properties

IUPAC Name

4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDCRWLGJWSFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.